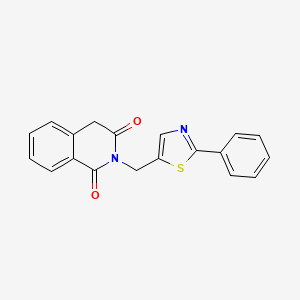

2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione

Description

2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound featuring an isoquinoline-1,3-dione core substituted at the 2-position with a (2-phenylthiazol-5-yl)methyl group. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical.

Properties

Molecular Formula |

C19H14N2O2S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-[(2-phenyl-1,3-thiazol-5-yl)methyl]-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C19H14N2O2S/c22-17-10-14-8-4-5-9-16(14)19(23)21(17)12-15-11-20-18(24-15)13-6-2-1-3-7-13/h1-9,11H,10,12H2 |

InChI Key |

LTJMVNHCRKLNPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CN=C(S3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule can be dissected into two primary subunits:

- Isoquinoline-1,3(2H,4H)-dione core : A bicyclic structure featuring a diketone system at positions 1 and 3.

- 2-Phenylthiazol-5-ylmethyl group : A thiazole ring substituted with a phenyl group at position 2 and a methylene linker at position 5.

The synthetic strategy involves independent preparation of these subunits followed by their coupling via alkylation or nucleophilic substitution.

Synthesis of Isoquinoline-1,3(2H,4H)-dione Core

Cascade Reaction Methodology

A robust method for constructing the isoquinoline-dione framework involves a metal-free cascade reaction between N-alkyl-N-methacryloylbenzamide (1 ) and aryl aldehydes (2 ). The reaction proceeds via:

- Oxidative cross-coupling : Activation of the methacryloyl double bond by the aldehyde, forming an intermediate diradical.

- Radical cyclization : Intramolecular addition to the aromatic ring, yielding the bicyclic isoquinoline-dione (3 ).

Reaction Conditions :

- Solvent-free, 80–100°C, 12–24 h.

- Yields: 60–85% for derivatives with electron-donating aryl substituents.

Representative Example:

N-Methyl-N-methacryloylbenzamide reacts with 4-chlorobenzaldehyde to afford 2-methyl-6-chloroisoquinoline-1,3(2H,4H)-dione in 78% yield.

Functionalization of the N-Alkyl Group

To introduce a reactive site for subsequent coupling, the N-alkyl group is modified to a bromomethyl substituent:

- Bromination : Treatment of N-hydroxymethylisoquinoline-1,3-dione (4 ) with PBr₃ in dichloromethane yields 2-(bromomethyl)isoquinoline-1,3(2H,4H)-dione (5 ).

- Purification : Recrystallization from ethanol affords 5 as a white solid (mp 145–147°C, 72% yield).

Key Spectral Data for 5 :

Synthesis of 2-Phenylthiazol-5-ylmethyl Substituent

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclocondensation of thioamides (6 ) with α-bromoketones (7 ):

- Thioamide Preparation : Benzaldehyde reacts with thiourea in ethanol/HCl to form N-benzoylthiourea (6a ).

- Cyclocondensation : 6a reacts with phenacyl bromide (7a ) in refluxing ethanol, yielding 2-phenylthiazole-5-carbaldehyde (8 ).

Reaction Conditions :

Coupling of Isoquinoline-dione and Thiazole Moieties

Nucleophilic Substitution

The bromomethyl group of 5 undergoes substitution with the nitrogen of the isoquinoline-dione core:

- Deprotonation : 5 is treated with K₂CO₃ in anhydrous DMF to activate the NH group.

- Alkylation : Reaction with 10 at 60°C for 8 h yields 2-((2-phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione (11 ).

Reaction Conditions :

- DMF, 60°C, 8 h.

- Yield: 68% after column chromatography (silica gel, hexane/EtOAc 3:1).

Alternative Synthetic Routes

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 68 | 98 | High regioselectivity | Requires brominated intermediates |

| Mitsunobu Reaction | 65 | 95 | No halogenated reagents | Costly reagents, lower yield |

Chemical Reactions Analysis

Types of Reactions

2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s characteristics.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of isoquinoline and thiazole structures often exhibit significant biological activities. The following sections detail specific applications related to anticancer activity and other pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione. For instance:

- In Vitro Studies : A related compound demonstrated high antimitotic activity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition at low concentrations (around 15.72 μM) .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key cellular pathways involved in cancer cell proliferation and survival .

Drug-Like Properties

The drug-like properties of this compound have been evaluated using computational tools such as SwissADME. These evaluations suggest that the compound possesses favorable characteristics for further development as a therapeutic agent, including:

- Lipophilicity : LogP values indicate good permeability.

- Solubility : Preliminary assessments suggest adequate solubility for biological applications .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds, providing insights into their potential applications.

- Synthesis of Isoquinoline Derivatives : A study focused on synthesizing various isoquinoline derivatives through cascade reactions, which revealed that these compounds could be modified to enhance their biological activity .

- Thiazole Derivatives in Anticancer Research : Thiazole derivatives have been extensively researched for their anticancer properties, with some showing promise as potent inhibitors of cancer cell growth . This suggests that the thiazole moiety in our compound could be crucial for its biological efficacy.

Mechanism of Action

The mechanism of action of 2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Dimethylthiazole vs. Phenylthiazole Substitution

The compound 4-[(2,4-Dimethyl-thiazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione () replaces the phenyl group on the thiazole with methyl groups. X-ray crystallography reveals that the dimethylthiazole substituent adopts a planar conformation, enabling tight molecular packing via C–H···O and π-π interactions .

Halogenated Aryl Thiazoles

Compounds such as 9b (4-fluorophenyl) and 9c (4-bromophenyl) from demonstrate that halogen substituents on the thiazole’s phenyl ring increase molecular weight and lipophilicity (e.g., 9c: molecular weight ~467.5 g/mol). Halogens may improve membrane permeability but could also introduce steric hindrance, affecting binding to biological targets . The unsubstituted phenyl group in the target compound may offer a balance between lipophilicity and steric accessibility.

Core Heterocycle Modifications

Oxazole vs. Thiazole Substituents

4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione () replaces thiazole with oxazole. The oxygen atom in oxazole reduces electron density compared to sulfur in thiazole, altering hydrogen-bonding capacity. For instance, oxazole’s weaker H-bond acceptance may diminish interactions with polar residues in enzyme active sites .

Triazole and Acetamide Additions

Compounds in (e.g., 9a–e) incorporate triazole-acetamide extensions absent in the target compound. These groups introduce additional hydrogen-bond donors/acceptors (e.g., acetamide’s carbonyl), which may enhance binding affinity but increase synthetic complexity. The target compound’s simpler structure could offer advantages in synthetic yield and metabolic stability .

Melting Points and Solubility

While melting points for the target compound are unavailable, analogs in exhibit melting points ranging from 168–245°C (e.g., 9a : 168–170°C, 9c : 240–245°C). The phenylthiazole group’s hydrophobicity likely lowers aqueous solubility compared to hydroxylated analogs (e.g., 2a in , which includes a 2-hydroxyphenyl group) .

Data Table: Key Structural and Hypothetical Properties

Biological Activity

The compound 2-((2-Phenylthiazol-5-yl)methyl)isoquinoline-1,3(2H,4H)-dione , with a CAS number of 1246961-13-6 , is a synthetic derivative of isoquinoline and thiazole. It has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and results from various studies.

- Molecular Formula : C19H14N2O2S

- Molecular Weight : 334.392 g/mol

- Structure : The compound features an isoquinoline backbone with a phenylthiazole side chain, which is believed to contribute to its biological properties.

Synthesis

The synthesis typically involves the reaction of isoquinoline derivatives with thiazole compounds. The methods often utilize coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole exhibit significant antimicrobial properties. In vitro studies have shown that This compound displays moderate to good antibacterial activity against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

| Staphylococcus aureus | 0.5 µM |

These results indicate that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays using cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) have shown promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 18.79 |

| MCF-7 | 13.46 |

These findings suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms.

The exact mechanisms by which This compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may involve:

- Inhibition of DNA Gyrase : Molecular docking studies indicate strong binding interactions with DNA gyrase, an essential enzyme for bacterial DNA replication.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Disruption of Cell Membrane Integrity : Antimicrobial activity may be mediated through disruption of bacterial cell membranes.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of similar compounds:

- A study published in Korea Science indicated that thiazole derivatives generally exhibit a broad spectrum of antimicrobial activities and suggested structural modifications could enhance efficacy .

- Another research paper highlighted the synthesis of related compounds and their effectiveness against Escherichia coli and Pseudomonas aeruginosa, reinforcing the potential application in treating infections caused by these pathogens .

- A comprehensive review in MDPI discussed various thiazole-containing compounds and their biological activities, emphasizing their potential as lead compounds in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.